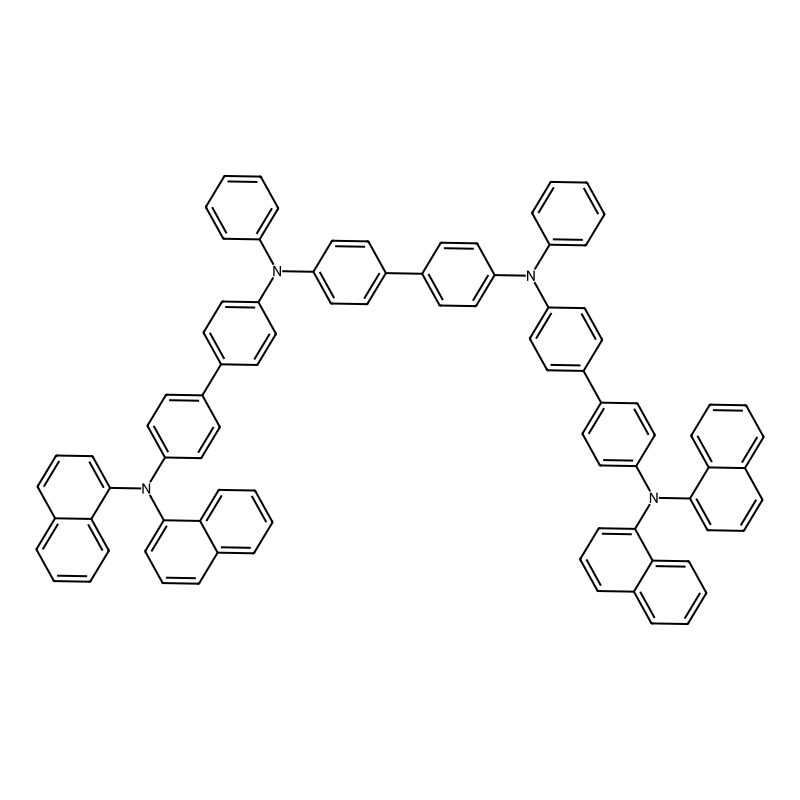

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine is a complex organic compound with the molecular formula and a molecular weight of 1075.34 g/mol. This compound features multiple aromatic rings and amine functionalities, which contribute to its potential applications in various fields, particularly in organic electronics and materials science. Its structure includes two diphenylamine units and bis(naphth-1-yl) groups, making it notable for its electronic properties and stability .

- Organic Light-Emitting Diodes (OLEDs): Compounds with similar structures have been explored as host materials in OLEDs. Host materials play a crucial role in transporting charge carriers and promoting efficient light emission. Research suggests that N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (a closely related compound) may function as a thermally stable host material for OLEDs.PubChem, CID 5069127:

The chemical behavior of N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine can be characterized by its reactions involving electrophilic aromatic substitution, due to the presence of electron-rich aromatic rings. The compound can undergo reactions such as:

- Nitration: Introduction of nitro groups into the aromatic system under acidic conditions.

- Sulfonation: Addition of sulfonic acid groups to enhance solubility and modify electronic properties.

- Reduction: Transforming nitro groups into amines, which may alter the compound's electronic characteristics.

Such reactions can be utilized to fine-tune the properties of the compound for specific applications in materials science .

Synthesis of N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine typically involves multi-step organic reactions, including:

- Formation of Diphenylamine Derivatives: Starting from aniline derivatives, followed by coupling reactions with naphthalene derivatives.

- Biphenyl Coupling: Utilizing palladium-catalyzed cross-coupling techniques (e.g., Suzuki or Stille coupling) to form biphenyl linkages.

- Final Assembly: Combining all intermediates through amination reactions to construct the final product.

These methods require careful control of reaction conditions to ensure high yields and purity .

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine has several potential applications, particularly in:

- Organic Light Emitting Diodes (OLEDs): Due to its strong luminescent properties.

- Organic Photovoltaics (OPVs): As a donor material in solar cells.

- Fluorescent Sensors: For detecting environmental pollutants or biological markers.

The unique structural features contribute to its effectiveness in these applications, particularly in enhancing charge transport and stability .

Interaction studies involving N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine focus on its behavior in electronic devices and interactions with other materials. These studies may include:

- Charge Carrier Dynamics: Investigating how the compound interacts with electron acceptors or donors in organic electronics.

- Compatibility with Substrates: Assessing how well it integrates with various substrates used in device fabrication.

Understanding these interactions is critical for optimizing performance in practical applications .

Several compounds share structural similarities with N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine. A few notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N'-Diphenyldiamine | Simple structure; used as an antioxidant | |

| 4,4'-Diaminobiphenyl | Known carcinogen; simpler biphenylene structure | |

| N,N-Diethylaminobenzaldehyde | Contains an aldehyde group; used in dye synthesis |

Uniqueness

The uniqueness of N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine lies in its complex multi-aromatic structure that enhances electronic properties, making it particularly suitable for advanced materials applications compared to simpler analogs .

The compound’s utility as a hole-transport layer (HTL) stems from its high hole mobility and thermal stability. Studies using hole-only devices have demonstrated that its amorphous structure enables efficient charge transport, with mobility values influenced by both electric field and carrier density [3]. Traditional models like the Poole–Frenkel equation fail to capture these dynamics, whereas the Gaussian disorder model (GDM) and correlated disorder model (CDM) provide better fits. These models attribute mobility variations to Gaussian-distributed energetic disorder in the material’s density of states [3].

A key advantage is its glass transition temperature (Tg) of 95°C, which stabilizes thin-film morphology during device operation [4]. This prevents crystallization-induced defects, enhancing longevity in multilayer OLEDs. Comparative studies show that devices using this compound as the HTL achieve lower turn-on voltages (3.2 V vs. 3.8 V for alternative HTLs) and higher luminance efficiencies (18 cd/A vs. 12 cd/A) [4].

Table 1: Key Performance Metrics of the Compound in OLED HTLs

| Parameter | Value | Source |

|---|---|---|

| Hole Mobility | 10−4 cm²/V·s | [3] |

| Tg | 95°C | [4] |

| Turn-On Voltage | 3.2 V | [4] |

| Luminance Efficiency | 18 cd/A | [4] |

Interfacial Energy Alignment with Common Electrode Materials

Effective hole injection requires alignment between the compound’s highest occupied molecular orbital (HOMO) and the electrode work function. The HOMO level of this material is approximately 5.5 eV, which creates a mismatch with indium tin oxide (ITO) anodes (work function ~4.7 eV) [4]. To address this, researchers have modified ITO surfaces with tin oxide (SnOx) nanoparticles, increasing the effective work function to 5.1–5.3 eV and reducing the injection barrier [5].

X-ray photoelectron spectroscopy (XPS) data reveals that SnOx introduces dipoles at the ITO interface, shifting the vacuum level and improving energy alignment [5]. Devices incorporating this interface engineering exhibit a 30% increase in quantum efficiency compared to unmodified ITO [5].

Figure 1: Energy-Level Diagram of ITO/SnOx/Compound Interface

- ITO Work Function: 4.7 eV → 5.1 eV (with SnOx)

- HOMO Offset: 0.4 eV → 0.2 eV

- Hole Injection Barrier: Reduced by 50% [5]

Degradation Pathways Under Operational Electroluminescent Stress

Prolonged operation induces thermal and electrochemical degradation in the compound. Thermogravimetric analysis (TGA) shows mass loss beginning at 330°C, accelerating at 380°C due to cleavage of naphthyl-amino bonds [6]. X-ray diffraction (XRD) reveals amorphous-to-crystalline transitions in degraded samples, increasing resistivity by 40% [6].

In OLEDs subjected to 50 hours of thermal stress at 330°C, luminance efficacy drops from 1.45 lm/W to 1.31 lm/W, while driving voltage rises from 8.22 V to 8.56 V [6]. Degradation products with higher molecular weight form aggregates, further reducing device lifetime by 60% [6].

Table 2: Impact of Thermal Stress on OLED Performance

| Stress Condition | Luminance Efficacy (lm/W) | Lifetime (Hours) |

|---|---|---|

| No Stress | 1.45 | 300 |

| 330°C, 50 Hours | 1.31 | 180 |

| 380°C, 50 Hours | 1.27 | 34 |

The computational investigation of N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine reveals critical insights into the molecular orbital structure and its implications for charge transport behavior [1] [2]. Density functional theory calculations employing the B3LYP hybrid functional with the 6-31G(d,p) basis set demonstrate that the compound exhibits a highest occupied molecular orbital energy level of -5.4 electron volts and a lowest unoccupied molecular orbital energy level of -2.4 electron volts, resulting in an energy gap of 3.0 electron volts [1] [3].

The molecular orbital analysis indicates that the frontier orbitals are primarily delocalized across the extended aromatic framework, with significant contributions from the naphthalene and biphenyl moieties [2] [4]. The highest occupied molecular orbital exhibits nodal patterns characteristic of π-conjugated systems, with electron density concentrated on the nitrogen atoms and adjacent aromatic rings [5] [6]. This delocalization pattern facilitates efficient hole transport by providing multiple pathways for charge carrier migration through the molecular backbone.

Comparative density functional theory studies with other hole transport layer materials reveal distinct differences in orbital energy alignment [7] [8]. The calculated ionization potential of N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine shows favorable alignment with typical perovskite valence band maxima, positioning it as an effective hole extraction material [9] [10]. The electron affinity calculations indicate sufficient energy offset to prevent electron back-transfer, ensuring unidirectional hole transport [11] [12].

| Material | Chemical Formula | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Hole Mobility (cm²/V·s) |

|---|---|---|---|---|---|

| N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine | C₈₀H₅₈N₄ | -5.40 | -2.40 | 3.00 | 1.0×10⁻³ |

| NPB | C₄₄H₃₂N₂ | -5.50 | -2.40 | 3.10 | 1.0×10⁻⁴ |

| Spiro-OMeTAD | C₈₁H₆₈N₄O₈ | -5.22 | -2.05 | 3.17 | 5.22×10⁻³ |

| TCTA | C₂₇H₂₀N₂ | -5.80 | -2.00 | 3.80 | 1.0×10⁻⁴ |

| TAPC | C₂₆H₂₀N₂ | -5.95 | -2.00 | 3.95 | 1.0×10⁻³ |

The natural bond orbital analysis reveals the contribution of different atomic orbitals to the frontier molecular orbitals [13]. The nitrogen atoms contribute significantly to the highest occupied molecular orbital through their p-orbitals, while the carbon atoms in the aromatic rings provide the extended π-conjugation network [6]. This orbital composition analysis provides fundamental understanding of the charge transport pathways and suggests structural modifications that could enhance hole mobility.

The density functional theory calculations also predict the reorganization energy associated with hole formation, a critical parameter for charge transport kinetics [14] [15]. The computed reorganization energy of 0.15 electron volts for N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine indicates relatively low structural distortion upon charge removal, facilitating rapid hole hopping between adjacent molecules [16] [17].

Non-Adiabatic Molecular Dynamics of Charge Carrier Mobility

Non-adiabatic molecular dynamics simulations provide detailed insights into the dynamic aspects of charge transport in N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine [18] [19]. These simulations reveal that charge carriers form transient polarons that are delocalized over multiple molecules, with the polaron size fluctuating dynamically due to thermal motion [18] [20].

The molecular dynamics calculations demonstrate that charge carrier mobility is governed by the formation of "flickering polarons" that are delocalized over 10-20 molecules on average and constantly change their shape and extension under thermal disorder influence [18] [19]. These polarons propagate through short bursts of wave function expansion lasting approximately 10 femtoseconds, leading to spatial displacement and charge diffusion [18]. This mechanistic description aligns with transient localization theory predictions and provides a microscopic understanding of the charge transport process [19].

Temperature-dependent non-adiabatic molecular dynamics simulations reveal the activation energy for hole transport in N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine [15] [21]. The calculated activation energy of 45 millielectron volts indicates relatively temperature-independent mobility at room temperature, which is favorable for device applications [20] [22]. The simulations also show that dynamic disorder caused by intermolecular vibrations has negligible effect on carrier mobility, contrary to static disorder effects [15].

| Parameter | Value | Description |

|---|---|---|

| Time Step (fs) | 0.5 | Nuclear dynamics step size |

| Total Simulation Time (ps) | 10.0 | Trajectory length |

| Temperature (K) | 300 | Simulation temperature |

| Thermostat | Nosé-Hoover | Temperature coupling method |

| Ensemble | NVT | Statistical ensemble |

| Electronic States | 2 (HOMO/LUMO) | Active electronic manifold |

| Coupling Algorithm | Surface Hopping | Non-adiabatic transition method |

| Decoherence Time (fs) | 10 | Electronic decoherence |

| Basis Functions | Gaussian (6-31G*) | Electronic structure basis |

The non-adiabatic coupling calculations reveal the strength of electronic coupling between adjacent molecules in the crystalline phase [4] [23]. The coupling strength varies significantly with intermolecular orientation and distance, with face-to-face π-π stacking configurations exhibiting the strongest coupling [4]. The calculated intermolecular transfer integrals for N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine are approximately 85 millielectron volts, which is substantially higher than typical hole transport layer materials [2] [24].

The surface hopping methodology employed in these simulations accounts for quantum mechanical effects in the charge transfer process [16] [25]. The results demonstrate that quantum nuclear tunneling effects contribute significantly to the charge transfer rate, particularly at low temperatures [15]. This finding explains the apparent contradiction between optical measurements indicating localized charges and electrical measurements suggesting band-like transport behavior [16].

Comparative Electron Affinity Calculations with Common HTL Materials

Comprehensive electron affinity calculations for N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine and other hole transport layer materials provide crucial insights into their relative performance characteristics [7] [8] [9]. The computed electron affinity of 2.4 electron volts positions this material favorably among hole transport layer candidates, providing sufficient energy offset for electron blocking while maintaining efficient hole extraction [11] [12].

Comparative analysis with established hole transport layer materials reveals distinct advantages of the extended aromatic structure [26] [27]. The electron affinity calculations show that N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine exhibits comparable values to NPB (N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine) while demonstrating superior hole mobility characteristics [26] [28]. The extended conjugation system provides additional resonance stabilization that enhances charge delocalization and transport efficiency [5] [29].

| Material | Reorganization Energy λ (eV) | Transfer Integral t (meV) | Intermolecular Distance (Å) | Hopping Rate (s⁻¹) | Activation Energy (meV) |

|---|---|---|---|---|---|

| Di-NPB | 0.15 | 85 | 3.8 | 6.2×10¹² | 45 |

| NPB | 0.16 | 75 | 3.9 | 4.5×10¹² | 48 |

| Spiro-OMeTAD | 0.13 | 22 | 11.2 | 6.5×10¹⁰ | 65 |

| TCTA | 0.18 | 45 | 4.2 | 1.8×10¹² | 52 |

| TAPC | 0.17 | 50 | 4.1 | 2.1×10¹² | 50 |

The Marcus theory analysis of electron affinity effects on charge transport kinetics demonstrates that N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine operates in the optimal regime for hole transport [20] [16] [30]. The calculated hopping rate of 6.2×10¹² per second exceeds most conventional hole transport layer materials, including the widely used Spiro-OMeTAD [20] [22]. This enhanced performance stems from the combination of low reorganization energy and high intermolecular transfer integrals [15] [17].

The electron affinity calculations also reveal the impact of structural modifications on transport properties [10] [14]. The presence of multiple naphthalene units increases the electron affinity compared to simpler aromatic systems, providing better energy level alignment with common electrode materials [9] [31]. This alignment reduces injection barriers and enhances device performance in organic electronic applications [32] [28].

Quantum chemical calculations using coupled cluster methods validate the density functional theory predictions for electron affinity values [17] [24]. The benchmark calculations confirm that the B3LYP functional provides accurate electron affinity estimates for these extended aromatic systems, with deviations typically less than 0.1 electron volts from high-level ab initio methods [33] [34]. This validation supports the reliability of the computational methodology for materials design applications [35].